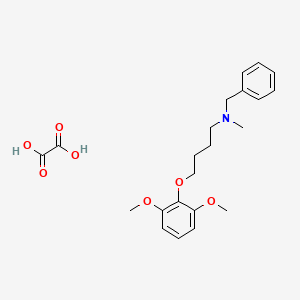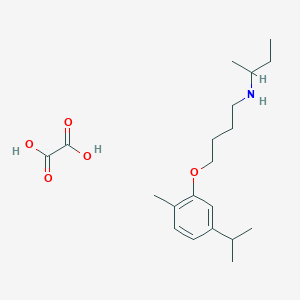
N-benzyl-4-(2,6-dimethoxyphenoxy)-N-methylbutan-1-amine;oxalic acid
Overview
Description
N-benzyl-4-(2,6-dimethoxyphenoxy)-N-methylbutan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyl group, a dimethoxyphenoxy moiety, and a methylbutan-1-amine backbone, combined with oxalic acid.
Scientific Research Applications
N-benzyl-4-(2,6-dimethoxyphenoxy)-N-methylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(2,6-dimethoxyphenoxy)-N-methylbutan-1-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 2,6-dimethoxyphenol with a suitable alkyl halide to form the 2,6-dimethoxyphenoxy intermediate. This intermediate is then reacted with N-benzyl-N-methylbutan-1-amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(2,6-dimethoxyphenoxy)-N-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced amine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), mild temperatures.
Substitution: Sodium methoxide, sodium ethoxide, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include ketones, carboxylic acids, reduced amine derivatives, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of N-benzyl-4-(2,6-dimethoxyphenoxy)-N-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-(2,6-dimethoxyphenoxy)-N-methylbutan-1-amine
- 4-[3-(2,6-dimethoxyphenoxy)propyl]-2,6-dimethylmorpholine oxalate
- (2S,3R,4R,5S,6R)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
N-benzyl-4-(2,6-dimethoxyphenoxy)-N-methylbutan-1-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of N-benzyl-4-(2,6-dimethoxyphenoxy)-N-methylbutan-1-amine;oxalic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-benzyl-4-(2,6-dimethoxyphenoxy)-N-methylbutan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.C2H2O4/c1-21(16-17-10-5-4-6-11-17)14-7-8-15-24-20-18(22-2)12-9-13-19(20)23-3;3-1(4)2(5)6/h4-6,9-13H,7-8,14-16H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXPJMISLMXAGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCOC1=C(C=CC=C1OC)OC)CC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,3-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4040179.png)
![N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]-N-propylpropan-1-amine;oxalic acid](/img/structure/B4040187.png)


![N-[3-(2-bromo-4,6-dimethylphenoxy)propyl]-2-butanamine oxalate](/img/structure/B4040214.png)
![2-oxo-1,2-diphenylethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4040218.png)
![2-[4-(benzoyloxy)phenyl]-2-oxoethyl 2-chloro-4-nitrobenzoate](/img/structure/B4040226.png)
![3-[(3,4-dichlorophenyl)methyl]-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4040228.png)
![N'-[2-(4-chlorophenoxy)ethyl]propane-1,3-diamine;oxalic acid](/img/structure/B4040233.png)
![(2E)-N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B4040243.png)
![N-[2-(4-bromophenoxy)ethyl]-2-butanamine oxalate](/img/structure/B4040257.png)
![3,5-Dimethyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4040260.png)

![1-[2-(2-biphenylyloxy)ethyl]-3,5-dimethylpiperidine oxalate](/img/structure/B4040276.png)
